molecular formula C12H18O2S2 B2707544 Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-3-carboxylic acid CAS No. 956369-21-4

Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-3-carboxylic acid

Cat. No. B2707544
CAS RN: 956369-21-4
M. Wt: 258.39
InChI Key: OMGHXCXERDTAQC-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid is a chemical compound with the molecular formula C12H18O2S2 . It is a derivative of bicyclo[3.3.1]nonane, a moiety that is predominant in many biologically active natural products .


Synthesis Analysis

The synthesis of spiro compounds bearing the bicyclo[3.3.1]nonane framework has been based on bicyclo[3.3.1]nonan-2,6-dione and bicyclo[3.3.1]nonan-2-one . These starting compounds were converted to corresponding α-haloketones and treated with 2-aminoethanethiol using microwave irradiation to give new heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is unique and valuable for studying organic synthesis, drug development, and material science. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .


Chemical Reactions Analysis

The fragmentation reaction of 1,3-disubstituted-adamantanes to produce bicyclo[3.3.1]nonane derivatives has been well investigated . It is known that α-haloketones can react with 2-aminoethanethiol to give spirothiazolidine derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and evaluation of Spiro carboxylic acids, including analogues and derivatives, have been a significant focus of research. Studies have developed methodologies for synthesizing various spiro compounds, such as spiro[4.5]decane-2-carboxylic acid and spiro[4.6]undecane-2-carboxylic acid, to evaluate their potential anticonvulsant activities (Scott et al., 1985). These efforts aim to understand the role of the carboxylic acid group in bioactive molecules and to explore the structural features contributing to their activity.

Biological and Chemical Properties

The exploration of spiro compounds extends into investigating their biological activities and chemical properties. For instance, the synthesis of spiro quasi[1]catenanes and quasi[1]rotaxanes via a templated backfolding strategy (Steemers et al., 2017) highlights the potential of spiro compounds in creating complex molecular architectures with unique three-dimensional shapes. These structures are of interest in drug research due to their defined geometries and potential for high specificity in molecular interactions.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Future Directions

The search results suggest that exploring the potential of this compound in catalysis and molecular recognition is promising for advancing innovation in various fields. Furthermore, the synthesis of spiro compounds bearing the bicyclo[3.3.1]nonane framework is an active area of research .

properties

IUPAC Name

spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S2/c13-11(14)8-6-9-2-1-3-10(7-8)12(9)15-4-5-16-12/h8-10H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHXCXERDTAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C23SCCS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-3-carboxylic acid

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